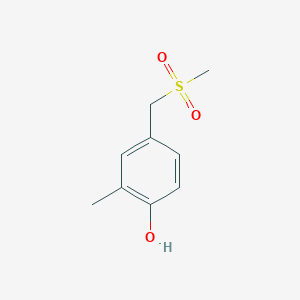
(R)-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
The synthesis of ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide can be achieved through several routes. One common method involves the cyclization of 1,2-amino alcohols or 1,2-azido alcohols . Another approach is the addition of nitrenes to alkenes . For industrial production, advanced synthetic procedures are often required to obtain diastereo- and enantiomerically pure aziridines. Chiral catalysts are frequently employed to achieve the desired stereochemistry .
Chemical Reactions Analysis
®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide undergoes various chemical reactions, including nucleophilic ring-opening reactions. These reactions can occur with N-, O-, and S-nucleophiles . The reactivity of aziridines is primarily due to the high strain energy of the three-membered ring, which makes them highly reactive towards nucleophiles . Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed from these reactions are typically alkylated derivatives .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, aziridine derivatives have been explored for their anticancer properties . ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide, in particular, has shown potential as an immunomodulatory agent . It has also been investigated as an inhibitor of protein disulfide isomerases, which are enzymes involved in the folding of proteins in the endoplasmic reticulum . Additionally, aziridine derivatives are valuable building blocks in organic synthesis, serving as precursors for the synthesis of various nitrogen-containing compounds .
Mechanism of Action
The mechanism of action of ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide involves the inhibition of extracellular cysteine-containing proteins of cancer cells . The compound selectively alkylates thiol groups on the surface proteins of cancer cells, leading to the inhibition of protein disulfide isomerases . This inhibition disrupts the proper folding of proteins, ultimately affecting the survival and proliferation of cancer cells .
Comparison with Similar Compounds
®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide can be compared to other aziridine derivatives such as aziridine-2-carboxamide (Leakadine) and aziridine-2-carboxylic acid . While all these compounds share the aziridine ring structure, ®-N-Methoxy-N-methyl-1-((S)-1-phenylethyl)aziridine-2-carboxamide is unique due to its specific chiral centers and functional groups, which confer distinct reactivity and biological activity . Other similar compounds include azimexon and imexon, which are also known for their anticancer properties .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-methoxy-N-methyl-1-[(1S)-1-phenylethyl]aziridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-10(11-7-5-4-6-8-11)15-9-12(15)13(16)14(2)17-3/h4-8,10,12H,9H2,1-3H3/t10-,12?,15?/m0/s1 |
InChI Key |
DWNPWBWBFZVXEW-VLRKGOCCSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC2C(=O)N(C)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC2C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13927379.png)
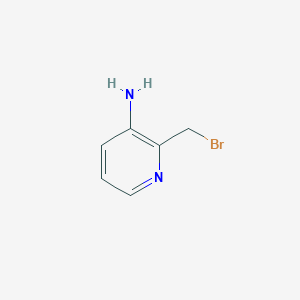
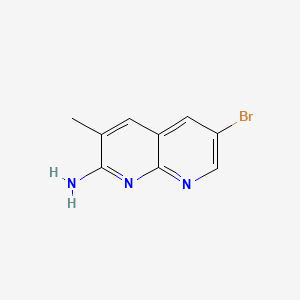

![tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13927419.png)
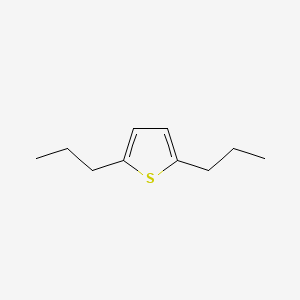
![8-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B13927429.png)

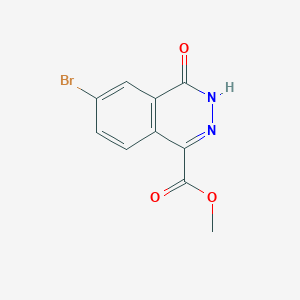
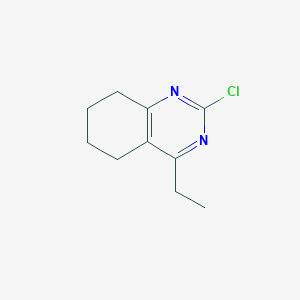
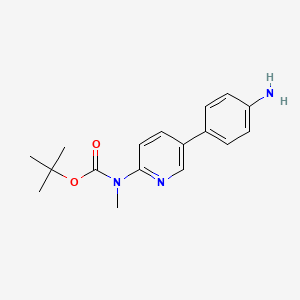
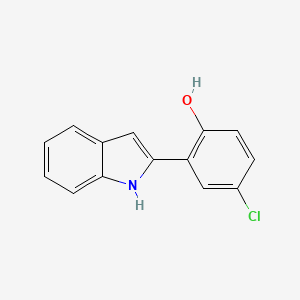
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)
